Tyr-ACTH (4-9)

Beschreibung

BenchChem offers high-quality Tyr-ACTH (4-9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyr-ACTH (4-9) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

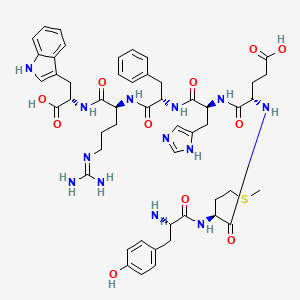

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H65N13O11S/c1-76-21-19-39(59-44(68)35(52)22-30-13-15-33(65)16-14-30)47(71)61-38(17-18-43(66)67)46(70)63-41(25-32-27-55-28-58-32)49(73)62-40(23-29-8-3-2-4-9-29)48(72)60-37(12-7-20-56-51(53)54)45(69)64-42(50(74)75)24-31-26-57-36-11-6-5-10-34(31)36/h2-6,8-11,13-16,26-28,35,37-42,57,65H,7,12,17-25,52H2,1H3,(H,55,58)(H,59,68)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,69)(H,66,67)(H,74,75)(H4,53,54,56)/t35-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABZPEAYQTYYEF-SBEXNUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H65N13O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1068.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Neurotrophic Effects of Tyr-ACTH(4-9) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adrenocorticotropic hormone (ACTH) fragment Tyr-ACTH(4-9) and its synthetic analogues have garnered significant interest for their neurotrophic and neuroprotective properties, independent of the parent hormone's steroidogenic effects. This technical guide provides a comprehensive overview of the current understanding of the neurotrophic effects of Tyr-ACTH(4-9), with a primary focus on its more extensively studied analogue, Org 2766. The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes proposed signaling pathways and experimental workflows. The evidence presented highlights the potential of these peptides in promoting neuronal survival, functional recovery after injury, and mitigating the effects of neurotoxicity.

Introduction

ACTH-derived peptides have demonstrated potent neurotrophic effects on both the peripheral and central nervous systems.[1][2][3] The shorter amino acid sequence, ACTH(4-9), and its analogue Org 2766, have been shown to be particularly effective in promoting neuronal regeneration and functional recovery in various models of neuronal damage.[2][3][4] This guide will delve into the quantitative evidence of these effects, the experimental methodologies used to adduce this evidence, and the current understanding of the underlying molecular mechanisms. While the focus is on Tyr-ACTH(4-9), much of the available data is derived from studies of its stable analogue, Org 2766.

Quantitative Data on Neurotrophic Effects

The neurotrophic and neuroprotective efficacy of the ACTH(4-9) analogue, Org 2766, has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Effects of Org 2766 on Dopaminergic System After 6-OHDA Lesioning [2]

| Parameter | Treatment Group | Value | Significance (vs. Saline) |

| Dopamine Uptake in Striatum | Org 2766 (10 µg/kg/24h) | ~17% higher | - |

| Amphetamine-Induced Ipsiversive Turning | Org 2766 (10 µg/kg/24h) | Significantly decreased | p < 0.05 |

Table 2: Effects of Org 2766 on Perineuronal Glial Reaction After Facial Nerve Crush [4]

| Time Point | Treatment Group | Number of Perineuronal Glial Cells | Significance (vs. Saline) |

| Day 4 Post-Operation | Org 2766 (75 µg/kg/48h) | Significantly less | - |

| Day 5 Post-Operation | Org 2766 (75 µg/kg/48h) | Significantly less | - |

Table 3: Neuroprotective Effect of ACTH(4-9) in Dexamethasone-Induced Hippocampal Neuron Degeneration [5]

| Parameter | Treatment Group | Outcome |

| Neuronal Death in CA3 Region | ACTH(4-9) | Significantly reduced |

| Cytoskeletal Alterations (MAP2) | ACTH(4-9) | Significantly reduced |

Proposed Signaling Pathways

The precise signaling pathways underlying the neurotrophic effects of Tyr-ACTH(4-9) and its analogues are not fully elucidated. However, evidence suggests a multi-faceted mechanism that may involve modulation of NMDA receptor activity and activation of melanocortin receptors, potentially leading to the activation of intracellular signaling cascades that promote neuronal survival.

Modulation of NMDA Receptor Activity

Studies on Org 2766 suggest that it may exert its neuroprotective and behavioral effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.[6][7][8] Excessive activation of NMDA receptors can lead to excitotoxicity and neuronal death. Org 2766 has been shown to counteract the behavioral effects of NMDA receptor agonists and antagonists, suggesting a modulatory role.[6][7][8]

References

- 1. On the molecular mechanism of adrenocorticotrophic hormone in the CNS: neurotransmitters and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid neurotrophic actions of an ACTH/MSH(4-9) analogue after nigrostriatal 6-OHDA lesioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotrophic effects of ACTH/MSH neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neurotrophic analogue of ACTH(4-9) reduces the perineuronal microglial reaction after rat facial nerve crush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of ACTH (4-9) in degeneration of hippocampal nerve cells caused by dexamethasone: morphological, immunocytochemical and ultrastructural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic and intra-amygdala administrations of the ACTH(4-9) analog ORG 2766 modulate behavioral changes after manipulation of NMDA-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. The ACTH(4-9) analog Org2766 modulates the behavioral changes induced by NMDA and the NMDA receptor antagonist AP5 | Journal of Neuroscience [jneurosci.org]

Tyr-ACTH (4-9) and Neuronal Recovery from Injury: A Technical Guide

Introduction

Fragments of the adrenocorticotropic hormone (ACTH), particularly ACTH (4-9) and its synthetic analogs, have long been investigated for their neurotrophic and neuroprotective properties. These peptides, devoid of the steroidogenic effects of the full ACTH molecule, have shown promise in promoting recovery from both central and peripheral nervous system injuries.[1][2] This guide focuses on Tyr-ACTH (4-9), a specific analog, and the broader family of ACTH (4-9) peptides, detailing their mechanisms of action, summarizing key preclinical data, and outlining common experimental protocols for their evaluation. The synthetic analog Org 2766 (Met(O2)-Glu-His-Phe-D-Lys-Phe), a modified version of ACTH (4-9), is frequently used in these studies due to its increased stability and potency.[2][3]

Mechanism of Action: Melanocortin Receptor Signaling

The neurotrophic effects of ACTH (4-9) and its analogs are primarily mediated through the melanocortin receptor system.[4] Several melanocortin receptor (MCR) subtypes are expressed in the central and peripheral nervous system, with MC1R, MC3R, and MC4R being particularly relevant to neuronal injury and repair.[5] Following axonal injury, for instance, MC4R expression is significantly induced in motor and sensory neurons, suggesting a crucial role in the regenerative process.[6]

Activation of these G-protein coupled receptors triggers a cascade of intracellular signaling pathways that collectively contribute to neuroprotection and regeneration:

-

Anti-inflammatory and Anti-apoptotic Pathways: Melanocortin receptor activation can suppress neuroinflammation, a key component of secondary injury, by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α via the NF-κB pathway.[5][7] Simultaneously, they can promote the release of anti-inflammatory cytokines.[8] This modulation of the inflammatory response helps to create a more permissive environment for neuronal survival and repair.

-

Mitochondrial Metabolism and Oxidative Stress Reduction: Some melanocortin receptors, such as MC1R, can attenuate neuronal injury by preserving mitochondrial function.[9] This is achieved through the activation of the AMPK/SIRT1/PGC-1α signaling pathway, which helps to reduce oxidative stress and inhibit apoptosis.[9]

-

Neurogenesis and Neurite Outgrowth: Activation of MC4R has been shown to promote neurite elongation.[6] In the context of ischemic brain injury, treatment with MC4R agonists leads to long-lasting functional recovery associated with a significant increase in the number of mature, functional newborn neurons.[10] This process is linked to the favorable modulation of Wnt signaling pathways.[10]

Below is a diagram illustrating the primary signaling pathways activated by ACTH (4-9) analogs in the context of neuronal recovery.

Preclinical Evidence: Quantitative Data Summary

Numerous preclinical studies have demonstrated the efficacy of ACTH (4-9) analogs in promoting recovery from various types of nerve injury. The data below is summarized from studies using the well-characterized analog Org 2766.

| Model of Injury | Species | Treatment | Key Quantitative Outcomes | Reference |

| Sciatic Nerve Crush | Rat | 10 µ g/rat s.c., every 48h | ▲ 32% increase in the number of myelinated axons. ▲ 14% improvement in sensorimotor function recovery. | [11] |

| Sciatic Nerve Crush | Rat | 10 µg/kg i.p., every 48h | ▲ Significant improvement in contractile strength and motor unit performance at 7 and 11 days post-injury. | [3] |

| Facial Nerve Crush | Rat | 10 µg/kg/day | ▼ Significantly reduced number of perineuronal microglial cells at days 4 and 5 post-operation. | [7] |

| Acrylamide (B121943) Neuropathy | Rat | N/A | ▲ Reversed the deficit in sensory conduction velocity. | [12] |

| Dexamethasone-induced Hippocampal Damage | Mouse | N/A | ▲ Significantly reduced neuronal death in the CA3 region of the hippocampus. | [13] |

Experimental Protocols

The following sections detail common methodologies used to assess the efficacy of Tyr-ACTH (4-9) and related peptides in preclinical models of neuronal injury.

Peripheral Nerve Injury Model: Sciatic Nerve Crush

This is a widely used model to study peripheral nerve regeneration.

-

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are typically used.

-

Anesthesia: Animals are anesthetized using a suitable agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

The sciatic nerve is exposed at the mid-thigh level through a small incision.

-

A standardized crush injury is induced using fine forceps with grooved jaws for a specific duration (e.g., 30 seconds). The type of forceps used can influence the extent of damage and subsequent peptide effects.[11]

-

The muscle and skin are then sutured.

-

-

Peptide Administration:

-

Assessment of Recovery:

-

Functional Recovery: Sensorimotor function can be assessed using methods like the foot withdrawal test in response to a thermal stimulus.[14]

-

Electrophysiology: To measure nerve conduction velocity and muscle contractile properties, the nerve is stimulated proximal to the crush site, and recordings are taken from the innervated muscles (e.g., extensor digitorum longus).[3]

-

Histology: At the end of the experiment, nerve segments distal to the crush are harvested, fixed, and processed for histology. The number and diameter of myelinated axons are quantified to assess regeneration.[11]

-

The workflow for a typical peripheral nerve injury experiment is illustrated below.

Central Nervous System Injury Model: Dexamethasone-Induced Neurodegeneration

This model is used to evaluate the neuroprotective effects of peptides against glucocorticoid-induced neuronal damage in the brain.[13]

-

Animal Model: Male Albino-Swiss mice are a suitable model.[13]

-

Induction of Injury: Dexamethasone (B1670325), a synthetic glucocorticoid, is administered in toxic doses to induce neuronal death, particularly in the CA3 region of the hippocampus.[13]

-

Peptide Administration: ACTH (4-9) is administered concurrently with or prior to the dexamethasone challenge to assess its protective capacity.

-

Assessment of Neuroprotection:

-

Morphological Analysis: Brains are harvested, and hippocampal sections are stained with cresyl violet to visualize and quantify neuronal survival.[13]

-

Immunocytochemistry: Staining for microtubule-associated protein 2 (MAP2) can be used to detect alterations in the neuronal cytoskeleton, providing a measure of neuronal health.[13]

-

Ultrastructural Analysis: Electron microscopy is employed to examine the fine structural details of hippocampal neurons for signs of degeneration or protection.[13]

-

The logical relationship from peptide administration to the observed neuroprotective effects can be conceptualized as a multi-level process.

Conclusion and Future Directions

The ACTH (4-9) fragment and its analogs, including Tyr-ACTH (4-9) and Org 2766, represent a promising class of compounds for promoting neuronal recovery. Their mechanism of action, centered on the activation of melanocortin receptors, allows them to exert pleiotropic effects, including reducing inflammation, inhibiting apoptosis, and promoting regeneration.[1][4] While robust preclinical data exists, particularly for the analog Org 2766, further research is needed to fully elucidate the specific contributions of different receptor subtypes and to optimize dosing and treatment paradigms for various types of neurological injury. The transition from preclinical models to clinical applications will require rigorous investigation into the long-term efficacy and safety of these peptides.

References

- 1. The ACTH(4-9) analog ORG 2766 and recovery after brain damage in animal models--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. ACTH 4-9 analog (Org 2766) improves qualitative and quantitative aspects of motor nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Melanocortin 1 Receptor Attenuates Early Brain Injury in a Rat Model of Subarachnoid Hemorrhage viathe Suppression of Neuroinflammation through AMPK/TBK1/NF-κB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanocortin receptor 4 is induced in nerve-injured motor and sensory neurons of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neurotrophic analogue of ACTH(4-9) reduces the perineuronal microglial reaction after rat facial nerve crush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of ACTH4-10Pro8-Gly9-Pro10 on... | F1000Research [f1000research.com]

- 9. Melanocortin 1 receptor attenuates early brain injury following subarachnoid hemorrhage by controlling mitochondrial metabolism via AMPK/SIRT1/PGC-1α pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment of cerebral ischemia with melanocortins acting at MC4 receptors induces marked neurogenesis and long-lasting functional recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of regeneration by Org 2766 after nerve crush depends on the type of neural injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An ACTH-(4-9) analogue, Org 2766, improves recovery from acrylamide neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of ACTH (4-9) in degeneration of hippocampal nerve cells caused by dexamethasone: morphological, immunocytochemical and ultrastructural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acceleration of recovery from sciatic nerve damage by the ACTH (4-9) analog Org 2766: different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Brain's Hidden Messengers: A Technical Guide to the Physiological Roles of ACTH Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beyond its classical role in the hypothalamic-pituitary-adrenal (HPA) axis, Adrenocorticotropic hormone (ACTH) and its fragments exert a wide range of direct, potent, and often steroid-independent effects within the central nervous system (CNS). These neuropeptides, derived from the precursor protein pro-opiomelanocortin (POMC), are crucial modulators of neuronal function, influencing everything from learning and memory to attention and neuroprotection. This technical guide provides an in-depth exploration of the physiological roles of ACTH fragments in the brain, focusing on their signaling pathways, behavioral consequences, and the experimental methodologies used to elucidate their functions.

Core Concepts: ACTH Fragments and Their Origins

ACTH(1-39) is cleaved from POMC and can be further processed into smaller, biologically active fragments. The most extensively studied of these are α-melanocyte-stimulating hormone (α-MSH; acetyl-ACTH(1-13)-NH2) and the shorter sequence ACTH(4-10). These fragments lack the steroidogenic activity of full-length ACTH but retain significant neuroactive properties.[1][2] Notably, ACTH and β-endorphin are co-stored in the same secretory granules and released simultaneously, suggesting a coordinated physiological role.

Data Presentation: Receptor Binding and Functional Potency

The physiological effects of ACTH fragments are primarily mediated by their interaction with melanocortin receptors (MCRs), a family of five G-protein coupled receptors (GPCRs) expressed throughout the brain.[3] The binding affinities (Ki) and functional potencies (EC50) of various ACTH fragments for these receptors are critical parameters for understanding their specific roles.

| Peptide | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |

| α-MSH | hMC1R | 0.23 | 0.08 |

| hMC3R | 25 | 0.5 | |

| hMC4R | 4.6 | 0.7 | |

| hMC5R | 12 | 1.1 | |

| ACTH(1-24) | hMC1R | 0.28 | 0.03 |

| hMC3R | 1.0 | 0.1 | |

| hMC4R | 0.6 | 0.2 | |

| hMC5R | 1.3 | 0.4 | |

| ACTH(1-17) | hMC3R | - | Agonist |

| hMC4R | - | Agonist | |

| ACTH(4-10) | MCRs | Low Affinity | Behaviorally Active |

| NDP-α-MSH | hMC3R | - | ~100-fold more potent than NDNal(2')7-ACTH1-24 |

| hMC4R | - | ~100-fold more potent than NDNal(2')7-ACTH1-24 | |

| NDNal(2')7-ACTH1-24 | hMC3R | - | Agonist |

| hMC4R | - | Agonist |

Note: Data compiled from multiple sources. "-" indicates data not available or not applicable. hMCR refers to human melanocortin receptor.

Signaling Pathways of ACTH Fragments in the Brain

The binding of ACTH fragments to melanocortin receptors initiates a cascade of intracellular signaling events. While the canonical pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), emerging evidence points to a more complex network of downstream effectors.

Canonical cAMP/PKA Pathway

The primary signaling mechanism for MCRs is the Gs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cAMP.[3] This, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB, to modulate gene expression and neuronal function.[4]

Beyond cAMP: MAPK/ERK and Calcium Signaling

Recent studies have revealed that ACTH fragments can also activate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and modulate intracellular calcium levels.[5][6][7] ERK activation is crucial for synaptic plasticity and memory formation.[8] While the precise mechanisms linking MCRs to these pathways are still under investigation, they likely involve G-protein βγ subunits or cAMP-independent mechanisms.

Physiological Roles and Behavioral Effects

The activation of these signaling pathways by ACTH fragments translates into a wide array of physiological and behavioral effects.

-

Learning and Memory: ACTH fragments, particularly ACTH(4-10), have been shown to enhance memory consolidation and retrieval in various learning paradigms, including passive avoidance and active avoidance tasks.[6][9] The optimal dose for memory enhancement by ACTH(4-10)-L-Phe-7 in mice is approximately 0.3 mg/kg.[9]

-

Attention and Arousal: Studies in both animals and humans suggest that ACTH fragments can modulate attention and arousal.[10]

-

Neuroprotection and Neurotrophism: ACTH-related peptides exhibit neuroprotective properties in models of neuronal injury and can promote nerve regeneration.[10][11] The synthetic ACTH(4-7) analog, Semax, has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor TrkB in the hippocampus.

-

Behavioral Syndromes: Intracerebroventricular administration of ACTH/MSH peptides in rodents can induce a characteristic "stretching and yawning syndrome," often preceded by excessive grooming.[5]

-

Aggression and Fear: Some studies indicate that ACTH fragments can influence aggressive and defensive behaviors.[12]

Experimental Protocols

A variety of experimental techniques are employed to investigate the physiological roles of ACTH fragments in the brain.

Receptor Binding Assay

This assay quantifies the affinity of ACTH fragments for melanocortin receptors.

Methodology:

-

Cell Culture: Culture cells (e.g., HEK293) stably expressing the melanocortin receptor of interest.

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.

-

Binding Reaction: Incubate cell membranes with a radiolabeled ligand (e.g., [125I]-[Nle4,D-Phe7]-α-MSH) and varying concentrations of the unlabeled ACTH fragment.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and then the inhibition constant (Ki) using non-linear regression analysis.

cAMP Accumulation Assay

This assay measures the ability of ACTH fragments to stimulate cAMP production, indicating their functional agonistic or antagonistic activity.

Methodology:

-

Cell Culture: Seed cells expressing the melanocortin receptor in a multi-well plate.

-

Pre-incubation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the ACTH fragment to the wells and incubate.

-

Lysis and Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter gene assay (e.g., CRE-luciferase).

-

Data Analysis: Generate dose-response curves and calculate the EC50 value.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter release in specific brain regions of awake, freely moving animals in response to ACTH fragment administration.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after administration of the ACTH fragment.

-

Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[13]

-

Data Analysis: Compare neurotransmitter levels before and after treatment to determine the effect of the ACTH fragment.

Brain Slice Electrophysiology

This technique is used to assess the effects of ACTH fragments on neuronal excitability and synaptic transmission.

Methodology:

-

Brain Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.

-

Recording: Place the slice in a recording chamber continuously perfused with aCSF.

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons to measure membrane potential, action potential firing, and synaptic currents.

-

Drug Application: Bath-apply the ACTH fragment and record changes in neuronal electrical properties.

-

Data Analysis: Analyze changes in firing frequency, resting membrane potential, and synaptic event amplitude and frequency.[14]

Conclusion and Future Directions

The study of ACTH fragments in the brain has unveiled a complex and fascinating area of neuroendocrinology with significant implications for understanding cognitive function and developing novel therapeutics for neurological and psychiatric disorders. Their ability to modulate neuronal activity and promote neuroprotection through diverse signaling pathways highlights their potential as drug development targets. Future research should focus on further dissecting the specific downstream signaling cascades activated by different ACTH fragments at various melanocortin receptor subtypes. Elucidating the precise molecular mechanisms underlying their neurotrophic and cognitive-enhancing effects will be crucial for the rational design of new drugs that can harness the therapeutic potential of these endogenous neuropeptides while minimizing off-target effects. The continued application of advanced techniques such as in vivo imaging and optogenetics will undoubtedly provide deeper insights into the dynamic and multifaceted roles of ACTH fragments in the brain.

References

- 1. conductscience.com [conductscience.com]

- 2. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of ventral striatal cAMP signaling in stress-induced behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of ACTH: beyond cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genes That Associated with Action of ACTH-like Peptides with Neuroprotective Potential in Rat Brain Regions with Different Degrees of Ischemic Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of ACTH peptide fragments on memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ACTH-related peptides: receptors and signal transduction systems involved in their neurotrophic and neuroprotective actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid neurotrophic actions of an ACTH/MSH(4-9) analogue after nigrostriatal 6-OHDA lesioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The influences of fragments and analogs of ACTH/MSH upon recovery from nervous system injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uva.theopenscholar.com [uva.theopenscholar.com]

- 14. precisionary.com [precisionary.com]

The Discovery, Development, and Neuroactive Properties of Tyr-ACTH (4-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological characterization of Tyr-ACTH (4-9), a synthetic analog of a naturally occurring neuropeptide fragment. Derived from adrenocorticotropic hormone (ACTH), this class of short peptides has garnered significant interest for its potent effects on the central nervous system, largely independent of the classical endocrine actions of the parent hormone. This document details the seminal work that identified the behavioral significance of ACTH fragments, the subsequent structure-activity relationship studies that led to the development of highly potent analogs like Org 2766, and the ongoing research into their mechanisms of action, including the modulation of NMDA receptor activity and associated signaling pathways. Included are summaries of key quantitative pharmacological data, detailed experimental protocols for assessing the neuroprotective and behavioral effects of these peptides, and visual representations of proposed signaling cascades and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of Tyr-ACTH (4-9) and related compounds.

Introduction: From Pituitary Hormone to Neuroactive Peptide

The journey to understanding Tyr-ACTH (4-9) begins with the study of adrenocorticotropic hormone (ACTH), a 39-amino acid polypeptide hormone produced by the anterior pituitary gland.[1] For decades, ACTH was primarily recognized for its role in the hypothalamic-pituitary-adrenal (HPA) axis, where it stimulates the adrenal cortex to produce and release glucocorticoids in response to stress.[1] However, in the mid-20th century, pioneering research began to reveal that ACTH and its fragments could exert profound effects on the central nervous system, influencing learning, memory, and attention, independent of their adrenal-stimulating properties.

This paradigm shift was largely driven by the work of Dr. David de Wied and his colleagues, who demonstrated that the behavioral effects of ACTH were retained in shorter peptide fragments. Their research in the 1960s identified the ACTH(4-10) sequence as the core component responsible for these neuroactive properties. Subsequent investigations further narrowed the essential sequence to ACTH(4-9) (Met-Glu-His-Phe-Arg-Trp).[2]

The development of synthetic analogs aimed to enhance the potency and metabolic stability of the parent fragment. A significant breakthrough in this area was the synthesis of Org 2766, a highly potent ACTH(4-9) analog with key amino acid substitutions. This analog, and others like it, have been instrumental in elucidating the neurotrophic and neuroprotective potential of this class of peptides.

The addition of a tyrosine residue to the N-terminus of ACTH(4-9), creating Tyr-ACTH (4-9) (Tyr-Met-Glu-His-Phe-Arg-Trp), was a logical progression in the study of these peptides. The tyrosine residue provides a convenient site for radiolabeling, a critical tool for receptor binding studies and pharmacokinetic analyses.[1][3][4][5][6][7][8] This has facilitated a deeper understanding of the distribution, metabolism, and molecular targets of these neuroactive peptides.

This technical guide will delve into the key milestones of this research, presenting the available quantitative data, outlining the experimental methodologies used to characterize these compounds, and visualizing the current understanding of their signaling mechanisms.

Quantitative Pharmacological Data

A crucial aspect of understanding the therapeutic potential of Tyr-ACTH (4-9) and its analogs is the quantitative characterization of their pharmacological properties. While comprehensive data for Tyr-ACTH (4-9) itself is limited in the public domain, studies on the closely related and extensively researched analog, Org 2766, provide valuable insights into the potency and pharmacokinetics of this class of peptides.

Table 1: Pharmacokinetic Parameters of Org 2766 in Rats

| Parameter | Value | Species | Administration Route | Reference |

| Elimination Half-life (t½) | ~0.9 h | Rat | Intravenous | [9] |

| Clearance (CL) | ~24 mL/min | Rat | Intravenous | [9] |

| Maximum Plasma Concentration (Cmax) | Reached at 33 min | Rat | Oral | [9] |

| Oral Bioavailability | ~77% | Rat | Oral | [9] |

Table 2: Receptor Binding and Functional Activity of Org 2766 and Related Peptides

| Compound | Receptor/Assay | Value | Units | Reference |

| Org 2766 | Melanocortin Receptor 2 (MC2R) | Agonist | - | [10][11] |

| Org 2766 | Schwann Cell Binding | Displaced by α-MSH and ACTH(1-24) | - | [6][12] |

| Org 2766, α-MSH | cAMP accumulation in Schwann cells | Increased | - | [6][12] |

Experimental Protocols

The neuroprotective and behavioral effects of Tyr-ACTH (4-9) and its analogs have been investigated using a variety of established experimental models. The following sections provide detailed methodologies for two key assays.

Cisplatin-Induced Neuropathy Model in Rats

This model is used to assess the neuroprotective effects of compounds against the peripheral neuropathy caused by the chemotherapeutic agent cisplatin (B142131).

Objective: To induce a measurable peripheral neuropathy in rats and to evaluate the potential of a test compound to prevent or ameliorate the neurotoxic effects of cisplatin.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Cisplatin solution

-

Test compound (e.g., Tyr-ACTH (4-9) or Org 2766) solution

-

Vehicle for test compound

-

Equipment for electrophysiological assessment of nerve conduction velocity

-

Materials for tissue fixation and histological analysis

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.

-

Grouping: Divide the animals into the following groups:

-

Control (vehicle + saline)

-

Cisplatin (vehicle + cisplatin)

-

Test Compound (test compound + cisplatin)

-

-

Drug Administration:

-

Administer cisplatin (e.g., 2 mg/kg, intraperitoneally) once daily for a period of four consecutive days.[13][14]

-

Administer the test compound or vehicle at the appropriate dose and route (e.g., subcutaneous injection) daily, starting from the first day of cisplatin administration and continuing for the duration of the study.

-

-

Assessment of Neuropathy:

-

Nerve Conduction Velocity (NCV): At the end of the treatment period, anesthetize the rats and measure the sensory and/or motor nerve conduction velocity of a peripheral nerve (e.g., the sciatic or sural nerve) using standard electrophysiological techniques.[3][15] A decrease in NCV in the cisplatin group compared to the control group indicates the presence of neuropathy.

-

Histological Analysis: After the electrophysiological measurements, perfuse the animals with a suitable fixative. Dissect the peripheral nerves and process them for histological examination to assess for signs of axonal degeneration, demyelination, or other morphological changes.[3]

-

-

Data Analysis: Compare the NCV and histological findings between the different treatment groups using appropriate statistical methods. A significant attenuation of the cisplatin-induced decrease in NCV and/or reduction in nerve damage in the test compound group indicates a neuroprotective effect.

Passive Avoidance Test in Rats

This fear-motivated test is used to assess the effects of compounds on learning and memory.[10][15][16][17][18]

Objective: To evaluate the effect of a test compound on the acquisition and retention of a passive avoidance response.

Materials:

-

Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a guillotine door, and a grid floor in the dark chamber for delivering a mild foot shock)

-

Male Wistar rats (or other suitable strain)

-

Test compound (e.g., Tyr-ACTH (4-9)) solution

-

Vehicle for test compound

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing and handling procedures.

-

Drug Administration: Administer the test compound or vehicle at the desired dose and route at a specified time before the training trial.

-

Training (Acquisition) Trial:

-

Place the rat in the illuminated compartment of the apparatus.

-

After a brief habituation period (e.g., 60 seconds), open the guillotine door.

-

When the rat enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5-1.0 mA for 2 seconds).[16]

-

Record the latency to enter the dark compartment.

-

Immediately after the shock, remove the rat from the apparatus and return it to its home cage.

-

-

Retention Trial:

-

24 hours after the training trial, place the rat back into the illuminated compartment.

-

After the same habituation period, open the guillotine door.

-

Record the latency to enter the dark compartment (step-through latency). Do not deliver a foot shock in the retention trial. A longer step-through latency is indicative of better memory retention of the aversive experience. A cut-off time (e.g., 300 seconds) is typically used.[16]

-

-

Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical methods. A significant increase in the step-through latency in the test compound group compared to the vehicle group suggests an enhancement of learning and memory.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the neuroactive effects of Tyr-ACTH (4-9) and its analogs are still under active investigation. Unlike full-length ACTH, which primarily acts through the melanocortin 2 receptor (MC2R) in the adrenal gland, the shorter fragments are thought to exert their central effects through different pathways.[10][11]

Modulation of the NMDA Receptor

A growing body of evidence suggests that ACTH(4-9) analogs modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][19][20][21] Studies have shown that Org 2766 can counteract the behavioral deficits induced by NMDA receptor antagonists and can also attenuate the excessive locomotor activity caused by NMDA receptor agonists.[4][19][20][21] This suggests a modulatory, rather than a direct agonistic or antagonistic, effect on the NMDA receptor system.

Caption: Proposed modulation of NMDA receptor activity by Tyr-ACTH (4-9) analogs.

Involvement of the PI3K/Akt Signaling Pathway

Recent research has also implicated the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in the neuroprotective actions of ACTH and its analogs. This pathway is a critical regulator of cell survival, growth, and proliferation. While the direct link between Tyr-ACTH (4-9) and the PI3K/Akt pathway is still being established, studies with full-length ACTH have shown interactions with this cascade.[22] It is hypothesized that the neuroprotective effects of ACTH(4-9) analogs may, at least in part, be mediated through the activation of this pro-survival pathway, potentially downstream of NMDA receptor modulation.

Caption: Hypothetical involvement of the PI3K/Akt pathway in the neuroprotective effects of Tyr-ACTH (4-9).

Experimental Workflow for Preclinical Evaluation

The preclinical development of a novel Tyr-ACTH (4-9) analog would typically follow a structured workflow to characterize its pharmacological and therapeutic properties.

Caption: A typical preclinical evaluation workflow for a novel Tyr-ACTH (4-9) analog.

Conclusion and Future Directions

The discovery and development of Tyr-ACTH (4-9) and its analogs represent a fascinating chapter in neuropeptide research, highlighting the multifunctional nature of peptide hormones and their fragments. From its origins as a segment of a classical stress hormone, the ACTH(4-9) sequence has emerged as a potent modulator of central nervous system function with demonstrated neurotrophic and neuroprotective properties.

While significant progress has been made in understanding the behavioral effects of these peptides and identifying potential mechanisms of action, such as the modulation of the NMDA receptor, several key areas warrant further investigation. A more precise identification of the primary receptor targets for the central effects of these peptides is crucial. Furthermore, a detailed elucidation of the downstream signaling cascades, including the interplay between NMDA receptor modulation and pro-survival pathways like PI3K/Akt, will be essential for a complete understanding of their therapeutic potential.

The development of more potent and metabolically stable analogs, coupled with targeted drug delivery strategies to enhance brain penetration, could pave the way for novel treatments for a range of neurological and psychiatric disorders, including neurodegenerative diseases, chemotherapy-induced neuropathy, and cognitive impairments. The continued exploration of this unique class of neuropeptides holds considerable promise for the future of neuropharmacology.

References

- 1. qyaobio.com [qyaobio.com]

- 2. genemedsyn.com [genemedsyn.com]

- 3. realgenelabs.com [realgenelabs.com]

- 4. Tyr-ACTH (4-9) - Elabscience® [elabscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tyr-ACTH (4-9)|129813-57-6|MOLNOVA [molnova.cn]

- 7. scisale.com [scisale.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Passive avoidance test [panlab.com]

- 11. abmole.com [abmole.com]

- 12. Melanocortin analogue Org2766 binds to rat Schwann cells, upregulates NGF low-affinity receptor p75, and releases neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A New Rat Model of Cisplatin-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epain.org [epain.org]

- 15. scantox.com [scantox.com]

- 16. Passive Avoidance Test [bio-protocol.org]

- 17. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 18. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 19. The ACTH(4-9) analog Org2766 modulates the behavioral changes induced by NMDA and the NMDA receptor antagonist AP5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of the ACTH4-9 analog Org2766 on brain plasticity: modulation of excitatory neurotransmission? [pubmed.ncbi.nlm.nih.gov]

- 21. The ACTH(4-9) analog Org2766 modulates the behavioral changes induced by NMDA and the NMDA receptor antagonist AP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Adrenocorticotropic Hormone and PI3K/Akt Inhibition Reduce eNOS Phosphorylation and Increase Cortisol Biosynthesis in Long-Term Hypoxic Ovine Fetal Adrenal Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]

Tyr-ACTH (4-9) Signaling in Neurons: A Technical Guide to the Core Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyr-ACTH (4-9), a synthetic analogue of the naturally occurring melanocortin peptide ACTH (4-9), has garnered significant interest for its neurotrophic and neuroprotective properties. Unlike its parent molecule, adrenocorticotropic hormone (ACTH), which primarily signals through cyclic AMP (cAMP) pathways, evidence suggests that Tyr-ACTH (4-9) and its related analogues exert their effects on neurons through a distinct mechanism. This technical guide synthesizes the current understanding of Tyr-ACTH (4-9) signaling in neurons, focusing on its modulation of the N-methyl-D-aspartate (NMDA) receptor and the potential downstream signaling cascades. While direct quantitative data for Tyr-ACTH (4-9) remains limited, this document provides a comprehensive overview based on studies of its potent analogue, Org2766, and outlines key experimental protocols for further investigation.

Introduction: Beyond the Classical ACTH Pathway

Adrenocorticotropic hormone (ACTH) is a well-characterized pituitary hormone that regulates steroidogenesis via melanocortin receptors and subsequent activation of the adenylyl cyclase/cAMP pathway. However, shorter ACTH fragments, such as ACTH (4-9), exhibit a range of effects on the central nervous system that are independent of this classical signaling cascade. Notably, studies on primary cortical neurons have shown that while full-length ACTH peptides can stimulate cAMP synthesis, the hexapeptide ACTH (4-9) is inactive in this regard. This fundamental difference points towards a novel signaling mechanism for this class of neuropeptides in neuronal cells.

The Core Signaling Hypothesis: Modulation of the NMDA Receptor

A growing body of evidence strongly suggests that the primary target for the neuronal actions of ACTH (4-9) analogues is the N-methyl-D-aspartate (NMDA) receptor , a key player in excitatory glutamatergic neurotransmission. Studies using the potent and stable ACTH (4-9) analogue, Org2766, have demonstrated its ability to:

These findings support the hypothesis that Tyr-ACTH (4-9) and its analogues do not act as direct agonists at a specific "Tyr-ACTH (4-9) receptor" but rather as modulators of NMDA receptor function . The precise nature of this modulation, whether through direct binding to an allosteric site on the NMDA receptor complex or via an indirect mechanism, remains an active area of investigation.

Proposed Downstream Signaling Cascades

Modulation of the NMDA receptor by Tyr-ACTH (4-9) is hypothesized to trigger a cascade of intracellular events that underpin its observed neurotrophic and neuroprotective effects. The canonical downstream pathways of NMDA receptor activation are the most likely candidates.

Calcium Influx and Calmodulin-Dependent Protein Kinase II (CaMKII)

Activation of the NMDA receptor leads to an influx of extracellular calcium (Ca²⁺) into the neuron.[4][5] This increase in intracellular Ca²⁺ is a critical second messenger that activates a variety of downstream effectors, most notably Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a key enzyme in synaptic plasticity and cell survival pathways.

Protein Kinase C (PKC) Activation

Calcium influx, in conjunction with diacylglycerol (DAG) which can be produced through metabotropic glutamate (B1630785) receptor activation, can lead to the activation of Protein Kinase C (PKC) .[6][7] PKC is a family of serine/threonine kinases involved in a wide range of cellular processes, including neuronal excitability, neurotransmitter release, and gene expression.[8]

The proposed signaling pathway is visualized in the following diagram:

Quantitative Data Summary

Direct quantitative data for Tyr-ACTH (4-9) binding to neuronal receptors or its potency in activating specific signaling pathways is currently scarce in the published literature. The following table summarizes the available data, which is primarily derived from studies on ACTH fragments and their effects on cAMP production.

| Peptide | Cell Type | Assay | Parameter | Value | Reference |

| ACTH (4-9) | Primary Cortical Neurons | cAMP Accumulation | Activity | Inactive at 10 µM | [9] |

| ACTH (1-24) | Primary Cortical Neurons | cAMP Accumulation | EC₅₀ | ~10 nM | [9] |

| α-MSH | Primary Cortical Neurons | cAMP Accumulation | EC₅₀ | ~100 nM | [9] |

| ACTH (4-10) | Primary Cortical Neurons | cAMP Accumulation | EC₅₀ | ~5 µM | [9] |

Note: This table highlights the lack of cAMP-mediated signaling by ACTH (4-9), reinforcing the hypothesis of an alternative mechanism of action. Further research is critically needed to determine the binding affinities and EC₅₀/IC₅₀ values of Tyr-ACTH (4-9) in relation to NMDA receptor modulation and downstream signaling events.

Detailed Experimental Protocols

To facilitate further research into the signaling pathways of Tyr-ACTH (4-9), this section provides detailed methodologies for key experiments.

Primary Neuronal Culture

-

Objective: To obtain a primary culture of cortical or hippocampal neurons for in vitro studies.

-

Protocol:

-

Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.

-

Triturate the tissue gently with a fire-polished Pasteur pipette in DMEM supplemented with 10% fetal bovine serum (FBS) to inactivate the trypsin.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

-

Plate the cells onto poly-D-lysine coated culture dishes or coverslips at a desired density.

-

Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Repeat every 3-4 days.

-

Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration in response to Tyr-ACTH (4-9) treatment.

-

Protocol:

-

Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with a physiological saline solution (e.g., Tyrode's solution) to remove excess dye.

-

Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Establish a baseline fluorescence reading.

-

Perfuse the cells with a solution containing Tyr-ACTH (4-9) at various concentrations.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two different excitation wavelengths.

-

As a positive control, apply a known depolarizing agent (e.g., high potassium solution) or an NMDA receptor agonist to induce a maximal calcium response.

-

Analyze the data to quantify the change in intracellular calcium concentration.

-

Western Blotting for Phosphorylated Kinases

-

Objective: To determine the activation of downstream kinases such as CaMKII and PKC by measuring their phosphorylation status.

-

Protocol:

-

Culture primary neurons and treat with Tyr-ACTH (4-9) for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-CaMKII or anti-phospho-PKC).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody against the total form of the kinase to normalize for protein loading.

-

Electrophysiology (Patch-Clamp)

-

Objective: To directly measure the effect of Tyr-ACTH (4-9) on NMDA receptor-mediated currents.

-

Protocol:

-

Prepare acute brain slices or use cultured neurons.

-

Obtain whole-cell patch-clamp recordings from individual neurons.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Apply NMDA and its co-agonist glycine (B1666218) to evoke an NMDA receptor-mediated current.

-

After establishing a stable baseline current, co-apply Tyr-ACTH (4-9) with NMDA and glycine.

-

Record any changes in the amplitude, kinetics, or voltage-dependency of the NMDA current.

-

Perform control experiments to ensure that Tyr-ACTH (4-9) does not affect other ion channels that could indirectly influence the NMDA current.

-

Conclusion and Future Directions

The available evidence strongly points towards the modulation of the NMDA receptor as the primary signaling mechanism for Tyr-ACTH (4-9) in neurons. This interaction likely triggers downstream signaling cascades involving calcium influx and the activation of key kinases such as CaMKII and PKC, ultimately leading to the observed neurotrophic and neuroprotective effects. However, this model is largely based on studies of the analogue Org2766 and requires direct experimental validation for Tyr-ACTH (4-9) itself.

Future research should focus on:

-

Receptor Binding Studies: Utilizing radiolabeled Tyr-ACTH (4-9) to identify potential binding sites on the NMDA receptor complex or associated proteins.

-

Quantitative Signaling Analysis: Determining the EC₅₀ values for Tyr-ACTH (4-9)-mediated modulation of NMDA receptor currents and the subsequent activation of downstream kinases.

-

Elucidation of Downstream Effectors: Identifying the specific substrates of CaMKII and PKC that are phosphorylated in response to Tyr-ACTH (4-9) and mediate its neurotrophic effects.

-

In Vivo Validation: Confirming the relevance of the proposed signaling pathway in animal models of neurological disorders.

A thorough understanding of the Tyr-ACTH (4-9) signaling pathway will be crucial for the rational design and development of novel therapeutics targeting this promising class of neuropeptides for the treatment of a range of neurological conditions.

References

- 1. The ACTH(4-9) analog Org2766 modulates the behavioral changes induced by NMDA and the NMDA receptor antagonist AP5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the ACTH4-9 analog Org2766 on brain plasticity: modulation of excitatory neurotransmission? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic and intra-amygdala administrations of the ACTH(4-9) analog ORG 2766 modulate behavioral changes after manipulation of NMDA-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Protein Kinase C Activation Protects Nerve Cells from Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Activation of protein kinase C increases neuronal excitability by regulating persistent Na+ current in mouse neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Neurobehavioral Profile of Tyr-ACTH(4-9) in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-ACTH(4-9), a peptide fragment of the adrenocorticotropic hormone, and its synthetic analogs, such as Org 2766, have garnered significant interest within the neuroscience community for their potent effects on the central nervous system, independent of the steroidogenic activity associated with the full ACTH molecule. These peptides have been shown to modulate a range of behaviors in rodent models, including learning, memory, social interaction, and motor activity. This technical guide provides a comprehensive overview of the behavioral effects of Tyr-ACTH(4-9) and its analogs in rodents, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Behavioral Effects

The following tables summarize the key quantitative findings from various behavioral studies investigating the effects of Tyr-ACTH(4-9) and its analog, Org 2766.

Table 1: Effects on Social Behavior

| Behavioral Paradigm | Species/Strain | Compound | Dose | Route of Administration | Key Findings | Reference(s) |

| Social Interaction Test | Rat (Male) | Org 2766 | 250-500 pg | Intraseptal | Significantly increased time spent in active social interaction. | [1] |

| Social Interaction Test | Rat (Male) | ACTH(4-10) | 250-500 ng | Intraseptal | Significantly decreased time spent in active social interaction. | [1] |

| Social Interaction Test | Rat | Org 2766 | Not specified | Not specified | Counteracted the increase in social interactions induced by short-term isolation. | [2] |

| Social Interaction Test | Rat (Group-housed and Isolated) | Org 2766 | Not specified | Into central nucleus of the amygdala | Decreased locomotion, approach, and avoidance behaviors in isolated rats; no effect on group-housed rats. | [3] |

Table 2: Effects on Learning and Memory

| Behavioral Paradigm | Species/Strain | Compound | Dose | Route of Administration | Key Findings | Reference(s) |

| T-Maze (Spatial Alternation) | Rat (Long-Evans, Male) | ACTH(4-9) | 1.2 µ g/day | Subcutaneous (osmotic minipump) | Increased the number of errors to criterion, retarding learning. | [4] |

| Morris Water Maze | Rat | Org 2766 | Not specified | Not specified | Prevented behavioral alterations induced by a mineralocorticoid receptor antagonist. | [5] |

| Morris Water Maze | Rat | Org 2766 | Not specified | Intracerebroventricular | Counteracted impaired water maze performance induced by the NMDA receptor antagonist AP5. | [6] |

| Passive Avoidance | Rat | ACTH(4-10) | Not specified | Not specified | Facilitates passive avoidance behavior. | [7] |

| Passive Avoidance | Rat | ACTH(4-9) analog | Not specified | Not specified | Injections before the retention test resulted in less retention. | [8] |

Table 3: Effects on Motor Activity and Exploratory Behavior

| Behavioral Paradigm | Species/Strain | Compound | Dose | Route of Administration | Key Findings | Reference(s) |

| Open Field Test | Rat | Org 2766 | ED50: 0.01-0.03 µg/kg | Subcutaneous | Dose-dependently decreased high motor activity in group-housed rats and increased low motor activity in isolated rats. | [9] |

| Open Field Test | Rat | ACTH(4-10) | 100 µg/kg | Subcutaneous | Tended to enhance the effects of environmental conditions on motor activity. | [9] |

| Open Field Test | Rat | Org 2766 | Not specified | Not specified | Suppressed NMDA-induced enhanced locomotor activity and normalized exploratory behavior. | [6] |

| Holeboard Test | Rat (Male) | Org 2766 | 250 pg | Intraseptal | No effect on exploration or locomotor activity. | [1] |

| Holeboard Test | Rat (Male) | ACTH(4-10) | 250 ng | Intraseptal | No effect on exploration or locomotor activity. | [1] |

Experimental Protocols

This section provides detailed methodologies for the key behavioral paradigms cited in this guide.

Social Interaction Test

Objective: To assess social motivation and anxiety-related social behaviors.

Apparatus: A dimly-lit, familiar test arena. For automated analysis, a fully automated observation system can be used to register and analyze the movements of the animals.[3]

Procedure:

-

Habituation: Individually house rats for a specified period (e.g., 7 days for isolation-induced social behavior studies) or group-house them.[2][3] Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer Tyr-ACTH(4-9), its analog, or vehicle via the specified route and at the designated time before the test (e.g., subcutaneous injection 50 minutes before testing).[9] For central administration, stereotaxic surgery is performed to implant cannulas into specific brain regions like the septum or amygdala.[1][3]

-

Testing: Place a pair of rats (one experimental, one stimulus) in the test arena and record their behavior for a set duration.

-

Behavioral Scoring: Manually or automatically score the duration and frequency of social behaviors, which include sniffing, grooming, following, and aggressive postures. Non-social behaviors such as locomotion and exploration are also often recorded.

Morris Water Maze

Objective: To assess hippocampal-dependent spatial learning and memory.

Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder). A small escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues.

Procedure:

-

Habituation: Handle the animals for several days before the start of the experiment.

-

Drug Administration: Administer the peptide or vehicle according to the study design (e.g., chronic treatment).[5]

-

Acquisition Phase:

-

Conduct several trials per day for consecutive days.

-

For each trial, gently place the rat into the water at one of several predetermined start locations, facing the wall of the pool.

-

Allow the rat to swim and find the hidden platform. The latency to find the platform and the path taken are recorded.

-

If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

-

Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds) to associate the location with escape.

-

-

Probe Trial:

-

After the acquisition phase, remove the platform from the pool.

-

Place the rat in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant where the platform was previously located as a measure of spatial memory retention.

-

T-Maze Spatial Alternation Task

Objective: To assess spatial working memory.

Apparatus: A T-shaped maze, typically elevated, with a start arm and two goal arms.

Procedure:

-

Habituation and Shaping: Handle the animals and habituate them to the maze. If using a reward-based protocol, animals may be food or water-deprived and shaped to traverse the maze for a reward (e.g., sweetened water).[4]

-

Drug Administration: Administer the peptide or vehicle as required by the experimental design (e.g., via a subcutaneously implanted osmotic minipump for chronic delivery).[4]

-

Testing:

-

Forced-Choice Trial: In the first trial of a pair, one of the goal arms is blocked, forcing the animal to enter the open arm where it may or may not receive a reward.

-

Free-Choice Trial: After a short delay, the block is removed, and the animal is placed back at the start of the maze. The animal is allowed to choose freely between the two goal arms.

-

A correct alternation is recorded if the animal enters the arm that was previously blocked.

-

-

Data Analysis: The percentage of correct alternations is calculated. A learning criterion is often set (e.g., at least 80% correct alternations in two consecutive training sessions).[4] The number of trials or errors to reach this criterion is used as a measure of learning.

Signaling Pathways and Mechanisms of Action

The behavioral effects of Tyr-ACTH(4-9) and its analogs are thought to be mediated through the modulation of key neurotransmitter systems, rather than direct interaction with classical melanocortin receptors. The primary proposed mechanisms involve the NMDA receptor and the endogenous opioid system.

Modulation of the NMDA Receptor System

Tyr-ACTH(4-9) analogs like Org 2766 have been shown to modulate NMDA receptor activity. This interaction is believed to underlie both the neuroprotective and attention-enhancing effects of these peptides. For instance, Org 2766 can counteract the behavioral deficits induced by the NMDA receptor antagonist AP5 in the Morris water maze and suppress the excessive locomotor activity caused by NMDA administration.[6] This suggests that Tyr-ACTH(4-9) may act as a positive modulator of NMDA receptor function, potentially by influencing the receptor's sensitivity to glutamate (B1630785) or by affecting downstream signaling cascades.

Caption: Proposed modulation of the NMDA receptor by Tyr-ACTH(4-9) and its analogs.

Interaction with the Endogenous Opioid System

The "normalizing" effect of Org 2766 on behaviors that are altered by environmental conditions (e.g., social interaction and motor activity) appears to involve the endogenous opioid system. Pretreatment with the opioid antagonist naltrexone (B1662487) can block these effects of Org 2766, suggesting that the peptide may facilitate the release of or enhance the signaling of endogenous opioid peptides.[9] This interaction may contribute to the peptide's ability to modulate arousal and attention.

References

- 1. Social and exploratory behaviour in the rat after septal administration of ORG 2766 and ACTH4-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Normalizing effect of an adrenocorticotropic hormone (4-9) analog ORG 2766 on disturbed social behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MSH/ACTH(4-9) analog Org2766 counteracts isolation-induced enhanced social behavior via the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACTH 4-9 analog can retard spatial alternation learning in brain damaged and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An ACTH/MSH(4-9) analog counteracts the behavioral effects of a mineralocorticoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ACTH(4-9) analog Org2766 modulates the behavioral changes induced by NMDA and the NMDA receptor antagonist AP5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. escholarship.org [escholarship.org]

- 9. The ACTH4-9 analog ORG 2766 'normalizes' the changes in motor activities of rats elicited by housing and test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyr-ACTH (4-9) in Learning and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenocorticotropic hormone fragment Tyr-ACTH (4-9), and its synthetic analogs such as Org 2766 and Ebiratide (Hoe 427), represent a class of neuropeptides that have garnered significant interest for their potential to modulate cognitive processes, particularly learning and memory. These peptides, devoid of the peripheral endocrine effects of the full ACTH molecule, are thought to exert their influence directly on the central nervous system. This technical guide provides a comprehensive overview of the research into Tyr-ACTH (4-9) and its analogs, with a focus on quantitative data from key preclinical studies, detailed experimental methodologies, and the proposed mechanisms of action. The evidence suggests a complex role for these peptides, with effects varying based on the specific analog, dosage, and the nature of the cognitive task. A prominent hypothesis for their mechanism of action involves the modulation of glutamatergic and cholinergic neurotransmitter systems, particularly through interaction with the NMDA receptor.

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone primarily known for its role in the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the release of corticosteroids. However, shorter, non-steroidogenic fragments of ACTH, including the 4-9 amino acid sequence (Met-Glu-His-Phe-Arg-Trp-Gly), have been shown to possess direct effects on the central nervous system, influencing a range of behaviors from attention and motivation to learning and memory.[1] The addition of a Tyrosine residue to the N-terminus, creating Tyr-ACTH (4-9), and other modifications resulting in analogs like Org 2766 and Ebiratide, have been explored to enhance potency and bioavailability. These peptides are of particular interest to the field of neuroscience and drug development due to their potential as cognitive enhancers or therapeutic agents in conditions characterized by cognitive deficits. This guide aims to synthesize the existing preclinical and clinical data to provide a detailed technical resource for professionals in the field.

Data Presentation: Quantitative Effects on Learning and Memory

The effects of Tyr-ACTH (4-9) and its analogs on learning and memory have been assessed across a variety of animal models and behavioral paradigms. The following tables summarize the quantitative findings from key studies.

Table 1: Effects of Tyr-ACTH (4-9) Analogs on Passive Avoidance Learning

| Peptide/Analog | Animal Model | Dosage | Route of Administration | Key Quantitative Finding | Reference |

| Org 2766 | Rat | 0.001 µ g/rat | Subcutaneous (SC) | Attenuated CO2-induced amnesia in a one-trial passive avoidance task. | [2] |

| ACTH (4-10) | Rat | 100 µ g/rat | Subcutaneous (SC) | Effective in reversing amnesia when given within 8 hours of the retrieval test. | [2] |

| Amiridin (B1672103), Tacrine, Piracetam | Old Rats (18 months) | Not Specified | Not Specified | Improved latency in passive avoidance test to the level of 3-month-old rats after 20 days of treatment. | [3] |

Table 2: Effects of Tyr-ACTH (4-9) Analogs on Spatial Learning (Maze Tasks)

| Peptide/Analog | Animal Model | Task | Dosage | Route of Administration | Key Quantitative Finding | Reference |

| Ebiratide (Hoe 427) | Mice and Rats | Eight-arm radial maze | 1-10 µg/kg | Subcutaneous (SC) | Most effective dose range in improving memory processes. | [1] |

| ACTH (4-9) analog | Rat (with and without brain damage) | Reinforced spatial alternation (T-maze) | 1.2 µ g/day | Chronic subcutaneous infusion | Increased number of errors to criterion compared to saline-treated counterparts, indicating learning impairment. | [4] |

| Org 2766 | Aging Rats | Spatial water maze | Not Specified | Chronic | Performed better in a spatial water maze task three months after cessation of treatment. | [5] |

| Org 2766 | Rat | Morris water maze (with AP5-induced impairment) | Not Specified | Not Specified | Counteracted the impaired water maze performance induced by the NMDA receptor antagonist AP5. | [6][7] |

Experimental Protocols

A critical component of evaluating the effects of Tyr-ACTH (4-9) and its analogs is the detailed methodology of the behavioral assays employed.

Passive Inhibitory Avoidance

The passive (or inhibitory) avoidance task is a widely used paradigm to assess fear-motivated learning and memory.

-

Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by an opening. The floor of the dark compartment is typically a grid capable of delivering a mild footshock.

-

Training (Acquisition): An animal is placed in the lit compartment. Due to rodents' natural aversion to light, they will typically enter the dark compartment. Upon entry, the door is closed, and a brief, mild footshock is delivered (e.g., 0.5-1.5 mA for 1-2 seconds).[8]

-

Testing (Retention): After a set interval (e.g., 24 or 48 hours), the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is interpreted as better memory of the aversive event.

-

Drug Administration: Tyr-ACTH (4-9) or its analogs are typically administered at a specific time before or after the training or testing phase, depending on whether the study aims to investigate effects on memory acquisition, consolidation, or retrieval. For example, to test effects on retrieval, the compound is administered prior to the retention test.[2]

Radial Arm Maze

The radial arm maze is used to evaluate spatial working and reference memory.

-

Apparatus: An elevated central platform with a number of arms (typically 8 or 12) radiating outwards. At the end of some or all arms, a food reward can be placed. The maze is situated in a room with various extra-maze cues (e.g., posters, furniture) that the animal can use for spatial navigation.

-

Habituation: Animals are first habituated to the maze, often with food rewards placed throughout the arms to encourage exploration.

-

Training:

-

Working Memory Protocol: All arms are baited with a food reward. The animal is placed on the central platform and is allowed to explore the maze and consume the rewards. An error is recorded if the animal re-enters an arm it has already visited within the same trial.[9]

-

Reference Memory Protocol: Only a specific subset of arms is consistently baited across all trials. An entry into an arm that is never baited is recorded as a reference memory error.[9]

-

-

Drug Administration: The peptide can be administered before each training session to assess its effect on learning, or before a specific probe trial to evaluate its impact on memory retrieval.

Morris Water Maze

The Morris water maze is a test of spatial learning and memory that relies on the animal's motivation to escape from water.

-

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface in a fixed location. The pool is surrounded by distal visual cues.

-

Training: The animal is placed in the water from different starting positions and must learn the location of the hidden platform using the extra-maze cues. The time taken to find the platform (escape latency) and the path taken are recorded.[10][11] Training typically occurs over several days with multiple trials per day.[11]

-

Probe Trial: To assess memory retention, the platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an index of spatial memory.

-

Drug Administration: Similar to other tasks, the timing of drug administration is crucial and depends on the aspect of memory being investigated.

Mechanism of Action

The precise molecular mechanisms by which Tyr-ACTH (4-9) and its analogs modulate learning and memory are not fully elucidated. However, a growing body of evidence points towards the involvement of the glutamatergic and cholinergic systems.

Modulation of the NMDA Receptor

A key proposed mechanism is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory formation. Studies have shown that the ACTH(4-9) analog, Org 2766, can counteract the behavioral deficits induced by the NMDA receptor antagonist AP5 in a water maze task.[6][7] Furthermore, Org 2766 has been found to reduce the excessive locomotor activity induced by direct NMDA injection.[6][7][12] This suggests that ACTH(4-9) analogs may not act as direct agonists or antagonists but rather as modulators of NMDA receptor function, potentially stabilizing its activity.

Caption: Hypothesized signaling pathway of Tyr-ACTH (4-9) analogs.

Interaction with the Cholinergic System

The cholinergic system, particularly acetylcholine release in the hippocampus and cortex, is fundamentally involved in learning and memory processes.[11][13][14][15] There is evidence to suggest that ACTH-like peptides can influence cholinergic activity. For instance, the analog Ebiratide has been shown to affect acetylcholine metabolism in the rat brain. While direct evidence of Tyr-ACTH (4-9) induced acetylcholine release is still being investigated, the interplay between the glutamatergic and cholinergic systems is well-established, suggesting an indirect mechanism of action.

Experimental and Logical Workflows

The design of experiments to test the cognitive effects of Tyr-ACTH (4-9) follows a structured workflow.